

# Erastin's Efficacy in System Xc- Inhibition: A Comparative Guide

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## Compound of Interest

Compound Name: *Erastin*

Cat. No.: *B1684096*

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **Erastin**'s performance in inhibiting the system Xc- cystine/glutamate antiporter, a critical pathway in ferroptosis. This analysis is supported by experimental data and detailed protocols for key assays.

**Erastin** has emerged as a potent and specific inhibitor of system Xc-, a disulfide-linked heterodimer responsible for the cellular uptake of cystine in exchange for glutamate. This inhibition leads to a cascade of events, including depletion of the antioxidant glutathione (GSH), accumulation of lipid reactive oxygen species (ROS), and ultimately, a form of iron-dependent cell death known as ferroptosis. Understanding the efficacy and mechanism of **Erastin** compared to other inhibitors is crucial for its application in cancer therapy and other research areas.

## Performance Comparison of System Xc- Inhibitors

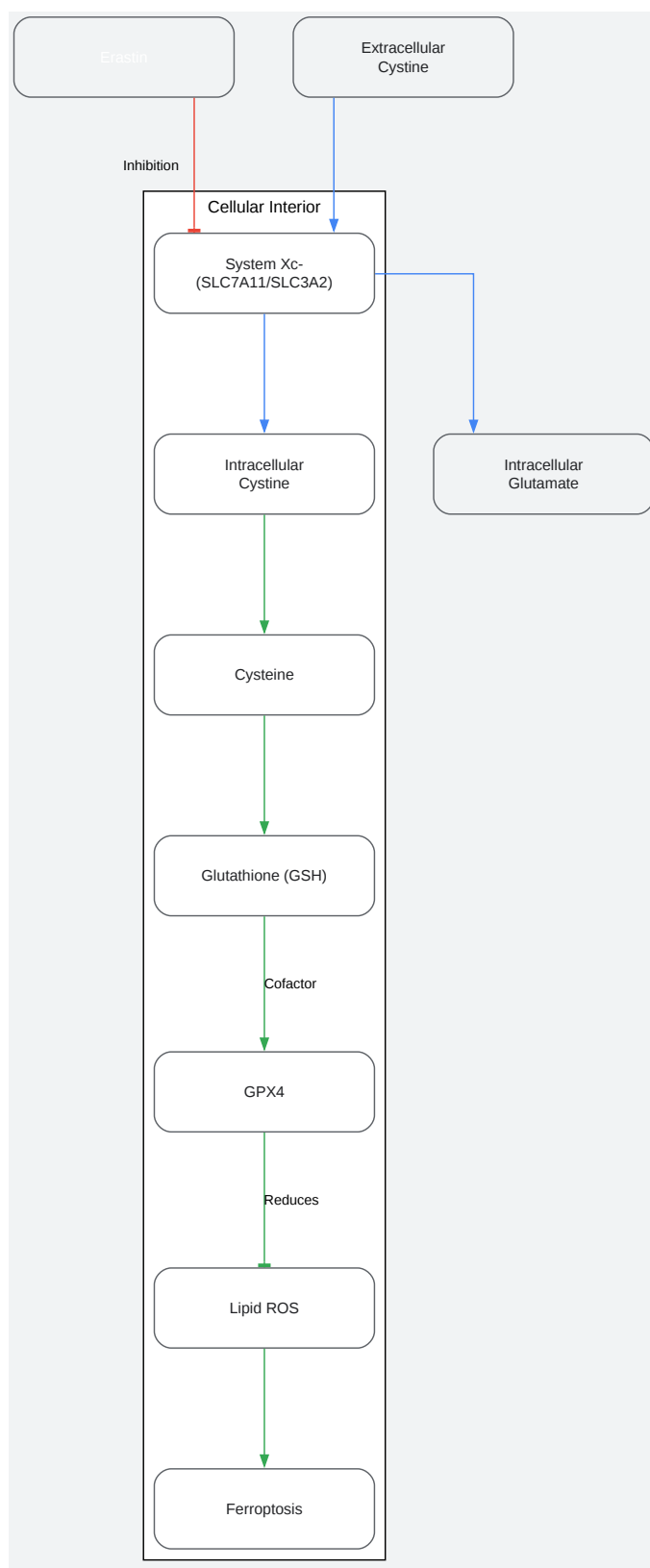
The inhibitory potency of **Erastin** against system Xc- has been evaluated in various cancer cell lines and compared with other known inhibitors, such as Sulfasalazine and Sorafenib. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

Inhibitor	Cell Line	IC50 (μM)	Reference
Erastin	HT-1080	0.20	<a href="#">[1]</a>
Calu-1	0.14	<a href="#">[1]</a>	
HGC-27	14.39	<a href="#">[2]</a>	
MM.1S	~15	<a href="#">[3]</a>	
RPMI8226	~10	<a href="#">[3]</a>	
Sulfasalazine	HT-1080	450	<a href="#">[1]</a>
Calu-1	460	<a href="#">[1]</a>	
Sorafenib	HepG2	~6	<a href="#">[4]</a>
HuH-7	~6	<a href="#">[4]</a>	

Note: The IC50 values for Sorafenib often reflect its multi-kinase inhibitory activity and not solely its effect on system Xc-. Some studies indicate that Sorafenib's inhibition of system Xc- is comparable to **Erastin** at similar concentrations (e.g., 2.5-5 μM)[\[5\]](#).

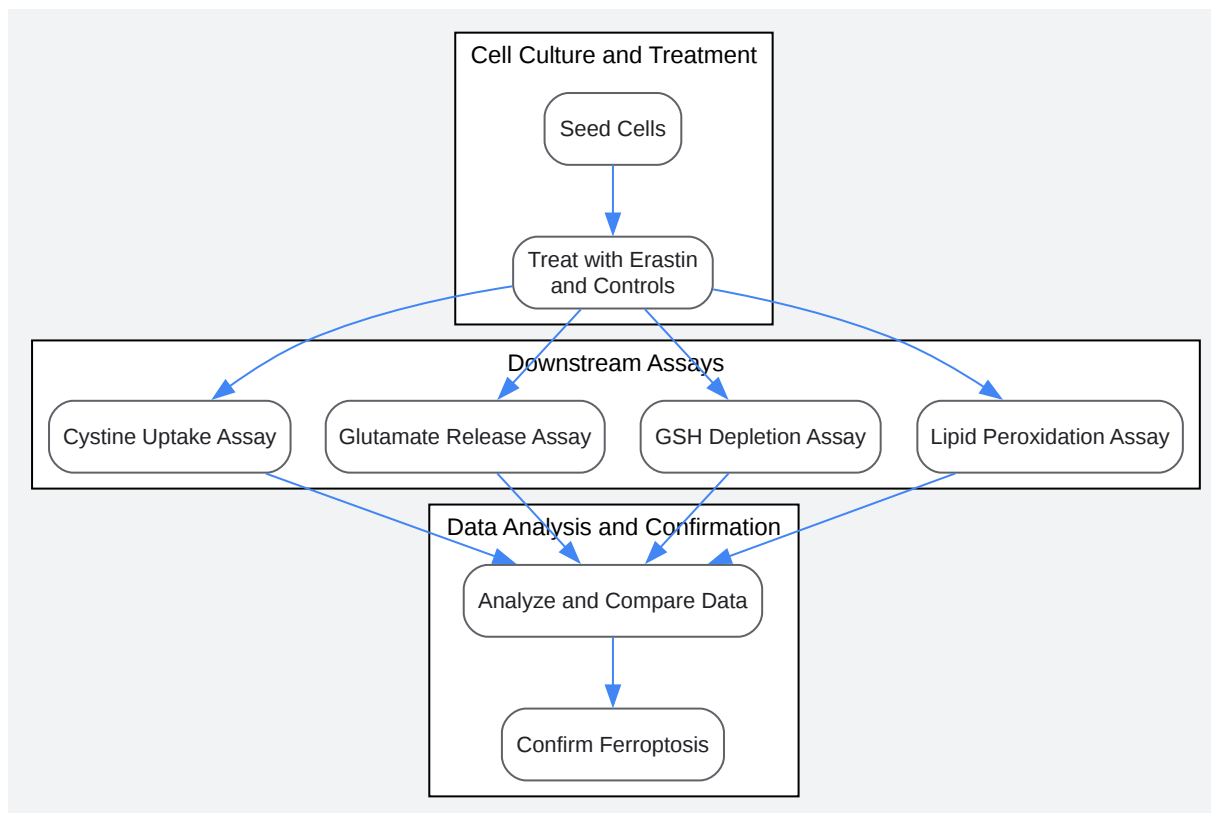
## Signaling Pathway and Experimental Workflow

The inhibition of system Xc- by **Erastin** initiates a well-defined signaling pathway leading to ferroptosis. The following diagrams illustrate this pathway and a typical experimental workflow for confirming **Erastin**'s effect.



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**Erastin**-induced ferroptosis signaling pathway.



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## References

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